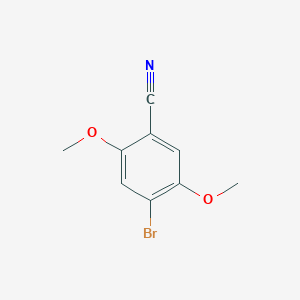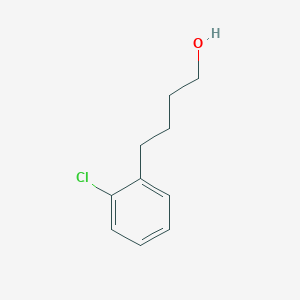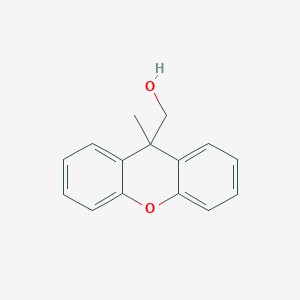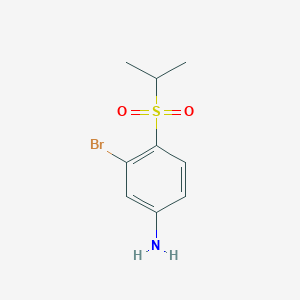![molecular formula C10H11F2NO2 B12065136 3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)
3-[4-(Difluoromethoxy)phenoxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Difluoromethoxy)phenoxy]azetidine is a synthetic organic compound characterized by the presence of an azetidine ring attached to a phenoxy group substituted with a difluoromethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Difluoromethoxy)phenoxy]azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate azetidine precursor.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is usually introduced through fluorination reactions using reagents like difluoromethyl ethers or difluoromethyl halides under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxazetidine derivatives.
Reduction: Reduction reactions can target the phenoxy group or the azetidine ring, resulting in the formation of reduced analogs.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxazetidine derivatives.
Reduction: Reduced phenoxyazetidine analogs.
Substitution: Various substituted phenoxyazetidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(Difluoromethoxy)phenoxy]azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery for various therapeutic areas.
Industry: It is used in the development of advanced materials and as a precursor for agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Difluoromethoxy)phenoxy]azetidine depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other biomolecules, altering their function.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
3-(4-Fluorophenoxy)azetidine: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.
3-(4-Methoxyphenoxy)azetidine:
Uniqueness: 3-[4-(Difluoromethoxy)phenoxy]azetidine is unique due to the presence of the difluoromethoxy group, which can influence its electronic properties, reactivity, and interactions with biological targets. This makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenoxy]azetidine |
InChI |
InChI=1S/C10H11F2NO2/c11-10(12)15-8-3-1-7(2-4-8)14-9-5-13-6-9/h1-4,9-10,13H,5-6H2 |
InChI Key |
SAJNEOVEXZCYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)









![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)
